molecular formula C16H21NO5 B1291960 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE CAS No. 250681-87-9

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE

Cat. No.: B1291960
CAS No.: 250681-87-9
M. Wt: 307.34 g/mol
InChI Key: SXRIFGDPTJFUDM-UHFFFAOYSA-N
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Description

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE is a chemical compound with the molecular formula C16H21NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom The compound also contains a carboxyphenoxy group, which is a phenyl ring substituted with a carboxyl group and an ether linkage to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE typically involves the following steps:

    Protection of Pyrrolidine: The nitrogen atom of pyrrolidine is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.

    Ether Formation: The protected pyrrolidine is then reacted with 3-hydroxybenzoic acid to form the ether linkage. This step involves the activation of the hydroxyl group of 3-hydroxybenzoic acid, which can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the BOC protecting group or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrrolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The BOC protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The carboxyphenoxy group can also interact with biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-BOC-3-(3-HYDROXY-PHENOXY)-PYRROLIDINE: Similar structure but with a hydroxyl group instead of a carboxyl group.

    1-BOC-3-(3-METHOXY-PHENOXY)-PYRROLIDINE: Similar structure but with a methoxy group instead of a carboxyl group.

    1-BOC-3-(3-NITRO-PHENOXY)-PYRROLIDINE: Similar structure but with a nitro group instead of a carboxyl group.

Uniqueness

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE is unique due to the presence of both the BOC protecting group and the carboxyphenoxy group

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRIFGDPTJFUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624424
Record name 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250681-87-9
Record name 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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